![molecular formula C16H15BrN2O3 B4110880 4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4110880.png)
4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide
描述
4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, commonly known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPB is a small molecule with a molecular weight of 360.24 g/mol and a chemical formula of C16H15BrN2O3.
作用机制
BPB exerts its effects through various mechanisms, depending on the target enzyme or receptor. In cancer cells, BPB inhibits the activity of HDAC, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. In neurons, BPB modulates the activity of the NMDA receptor by binding to a specific site on the receptor and enhancing its function. In T cells, BPB inhibits the activation of the protein kinase C (PKC) pathway, which is essential for T cell activation and proliferation.
Biochemical and Physiological Effects:
BPB has been shown to have various biochemical and physiological effects, depending on the target cell type and concentration. In cancer cells, BPB induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurons, BPB enhances synaptic plasticity and improves learning and memory processes. In T cells, BPB inhibits the production of cytokines and the activation of the immune response.
实验室实验的优点和局限性
BPB has several advantages for lab experiments, including its small size, high solubility, and low toxicity. BPB can be easily synthesized in large quantities and can be used at concentrations ranging from micromolar to millimolar. However, BPB also has some limitations, including its potential off-target effects and the need for specific assays to detect its activity.
未来方向
BPB has significant potential for future research, and several directions can be explored. One direction is the development of more potent and selective HDAC inhibitors based on the structure of BPB. Another direction is the investigation of the role of BPB in other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the potential use of BPB as an immunosuppressive agent in autoimmune diseases can also be explored. Overall, BPB has significant potential for future research, and its various applications make it a promising compound for several fields.
科学研究应用
BPB has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, BPB has been shown to inhibit the growth and proliferation of cancer cells by targeting the histone deacetylase (HDAC) enzyme. In neuroscience, BPB has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In immunology, BPB has been shown to inhibit the activation of T cells, which play a crucial role in the immune response.
属性
IUPAC Name |
4-[2-(4-bromophenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(22-14-8-4-12(17)5-9-14)16(21)19-13-6-2-11(3-7-13)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGSEHQRQPLWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



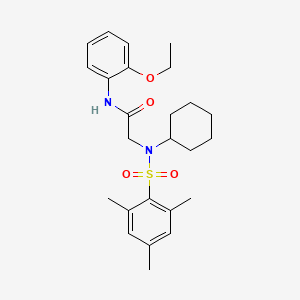

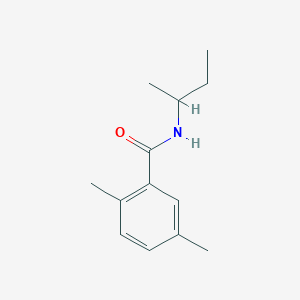
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)

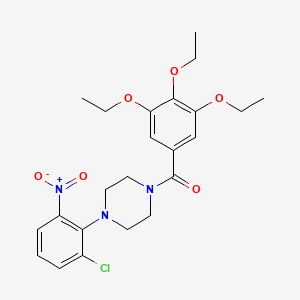
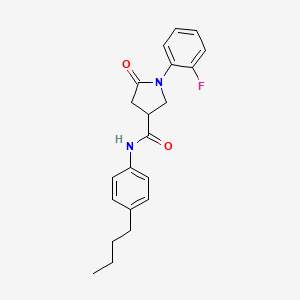
![N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4110850.png)
![N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4110866.png)
![N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4110873.png)

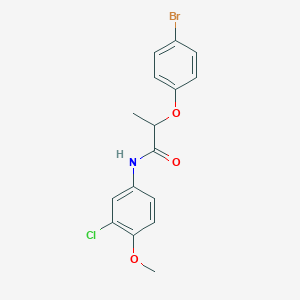
![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)